N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 3-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an enzyme inhibitor and may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Coordination Chemistry: The compound can form stable complexes with transition metals, which are useful in catalysis and material science.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both pyrazole and pyridine rings, which can enhance its binding affinity and specificity towards metal ions and biological targets. This dual functionality can make it more versatile in various applications compared to similar compounds .
Properties
Molecular Formula |
C16H13N5O |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13N5O/c22-16(13-6-8-17-9-7-13)21-19-11-14-10-18-20-15(14)12-4-2-1-3-5-12/h1-11H,(H,18,20)(H,21,22)/b19-11+ |
InChI Key |
WQQWOPMASNUPCR-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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